N-[2-({[2-(1-AZEPANYL)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-4-BIPHENYLCARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-({[2-(1-azepanyl)-1-methyl-2-oxoethyl]amino}carbonyl)phenyl][1,1’-biphenyl]-4-carboxamide is a complex organic compound with a unique structure that includes an azepane ring, a biphenyl group, and a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[2-(1-azepanyl)-1-methyl-2-oxoethyl]amino}carbonyl)phenyl][1,1’-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the azepane ring, the introduction of the biphenyl group, and the formation of the carboxamide functional group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-({[2-(1-azepanyl)-1-methyl-2-oxoethyl]amino}carbonyl)phenyl][1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-[2-({[2-(1-azepanyl)-1-methyl-2-oxoethyl]amino}carbonyl)phenyl][1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-({[2-(1-azepanyl)-1-methyl-2-oxoethyl]amino}carbonyl)phenyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-oxo-N-[4-(4-{[(2-oxo-1-azepanyl)carbonyl]amino}benzyl)phenyl]-1-azepanecarboxamide
- N-(1-{[2-(1-Azepanyl)-2-(4-methylphenyl)ethyl]amino}-1-oxo-2-hexanyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxamide
Uniqueness
N-[2-({[2-(1-azepanyl)-1-methyl-2-oxoethyl]amino}carbonyl)phenyl][1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, such as the azepane ring and biphenyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C29H31N3O3 |
---|---|
Molekulargewicht |
469.6g/mol |
IUPAC-Name |
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-2-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C29H31N3O3/c1-21(29(35)32-19-9-2-3-10-20-32)30-28(34)25-13-7-8-14-26(25)31-27(33)24-17-15-23(16-18-24)22-11-5-4-6-12-22/h4-8,11-18,21H,2-3,9-10,19-20H2,1H3,(H,30,34)(H,31,33) |
InChI-Schlüssel |
GYDLJBANWWMBPV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C(=O)N1CCCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.